Isovaleric Acid

Description

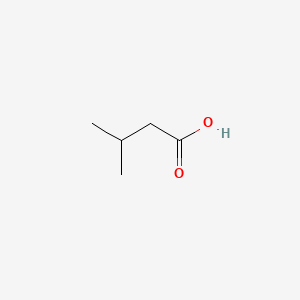

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029182 | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

70 °C | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931 @ 20 °C/4 °C, 0.923-0.928 | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/435/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 25 °C | |

| Record name | Isovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

503-74-2, 35915-22-1, 92634-50-9 | |

| Record name | ISOPENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/944 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035915221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diisovaleryl adrenaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092634509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR7X184L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.3 °C | |

| Record name | Isovaleric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOVALERIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Isovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextual Overview of Isovaleric Acid Research

Significance of Isovaleric Acid in Biological and Chemical Systems

This compound, systematically named 3-methylbutanoic acid, is a branched-chain fatty acid with the chemical formula C5H10O2. wikipedia.org It is a naturally occurring compound found in a variety of foods, including cheese, soy milk, and apple juice. wikipedia.org In biological systems, this compound is a significant metabolite, notably as an intermediate in the metabolism of the essential amino acid leucine (B10760876). wikipedia.org It is produced in the mammalian gut by bacteria as a result of protein fermentation. biocrates.com This microbial production makes it a component of the gut-brain axis, a complex communication network. nih.govresearchgate.net

In the chemical industry, this compound's distinct and potent cheesy or sweaty odor is a key characteristic. wikipedia.orgconsolidated-chemical.com This property, along with its chemical reactivity, makes it a valuable intermediate in the synthesis of a wide array of products. consolidated-chemical.comchemimpex.com Its applications span the flavor and fragrance, pharmaceutical, and agrochemical industries. consolidated-chemical.comchemimpex.com

Scope of Academic Inquiry into this compound

The scientific community has shown considerable interest in this compound from various perspectives. Research efforts are directed toward understanding its metabolic pathways and its effects on biological systems, which can provide insights into metabolic diseases. chemimpex.com In the field of microbiology, studies focus on the gut microbiota's production of this compound and its role in host-microbe interactions. biocrates.comfrontiersin.org

From a biotechnological standpoint, there is research into the microbial synthesis of this compound as a more sustainable alternative to chemical production methods. researchgate.net Furthermore, its role as a signaling molecule in interkingdom communication between bacteria and plants is an emerging area of investigation. mdpi.com The unique properties of this compound also drive research in the food and fragrance industries, where it is used to create specific sensory profiles in consumer products. chemimpex.comchemimpex.com

Chemical and Physical Properties of Isovaleric Acid

Isovaleric acid is a colorless liquid with a strong, disagreeable odor often likened to rancid cheese. nih.gov It is a short-chain fatty acid and is slightly soluble in water. nih.govchemicalbook.com The compound is corrosive to metals and tissues. nih.gov

Table 1: Interactive Data Table of this compound Properties

| Property | Value | Source |

| IUPAC Name | 3-methylbutanoic acid | nih.gov |

| Molecular Formula | C5H10O2 | consolidated-chemical.com |

| Molar Mass | 102.13 g/mol | consolidated-chemical.com |

| Boiling Point | 175-177 °C | sigmaaldrich.com |

| Melting Point | -29 °C | sigmaaldrich.com |

| Density | 0.925 g/mL at 20 °C | sigmaaldrich.com |

| Flash Point | 80 °C | sigmaaldrich.com |

Microbial Ecology and Biotechnological Applications of Isovaleric Acid

Production of Isovaleric Acid by Environmental and Industrial Microorganisms

This compound, a branched-chain fatty acid, is a natural metabolic byproduct of various microorganisms. Its production is observed across diverse ecological niches, from the human gut to industrial fermentation settings. The microbial synthesis of this compound is primarily linked to the catabolism of the amino acid L-leucine.

Microbial Diversity in this compound Production

A wide array of microorganisms is capable of producing this compound. In the human microbiome, bacteria residing on the skin, such as Staphylococcus epidermidis, produce this compound by breaking down leucine (B10760876) found in sweat, contributing to foot odor. nih.gov Within the gut, genera like Clostridium and Bacteroides are significant producers, fermenting amino acids derived from dietary proteins. biocrates.com

In food production, particularly in cheesemaking, several bacterial species are instrumental in flavor development through the generation of this compound. Propionibacterium freudenreichii, a key player in Swiss cheese ripening, is a notable producer. nih.govprocedia-esem.eu Studies have shown that it converts leucine first to α-ketoisocaproic acid and then to this compound. nih.gov Non-starter lactic acid bacteria (NSLAB), including certain species of Lactobacillus and Streptococcus, also contribute to this compound formation in cheese, albeit to a lesser extent than propionibacteria. nih.govprocedia-esem.eu

In the beverage industry, the yeast Brettanomyces is well-known for producing this compound in beer and wine, where it can be considered a desirable flavor component in some styles (e.g., certain English ales) but a flaw in others. nih.govnih.gov Other microorganisms that have been identified as this compound producers include Bacillus amyloliquefaciens, B. atrophaeus, Xanthobacter agilis, Paenibacillus macerans, and the beer-spoiling anaerobe Megasphaera cerevisiae. nih.gov

Table 1: Examples of Microorganisms Producing this compound

| Microorganism Genus/Species | Environment/Application | Precursor |

|---|---|---|

| Staphylococcus epidermidis | Human Skin | Leucine in sweat |

| Clostridium spp. | Human Gut | Leucine |

| Bacteroides spp. | Human Gut | Leucine |

| Propionibacterium freudenreichii | Swiss Cheese | Leucine |

| Lactobacillus spp. | Cheese | Leucine |

| Streptococcus spp. | Cheese | Leucine |

| Brettanomyces spp. | Beer, Wine | Leucine |

| Bacillus amyloliquefaciens | Environmental | Leucine |

Optimization of Fermentation Processes for this compound Yield

The efficiency of microbial this compound production is highly dependent on fermentation conditions. Key parameters that can be manipulated to optimize yield include pH, temperature, substrate availability, and the presence of co-factors. researchgate.netnih.gov

Research on Propionibacterium freudenreichii has demonstrated the significant influence of pH on the conversion of L-leucine to this compound. The two main steps, transamination of leucine to α-ketoisocaproic acid and its subsequent conversion to this compound, are both more efficient at an alkaline pH of 8.0 compared to acidic conditions. nih.gov The presence of sodium chloride (NaCl) can inhibit production, although this inhibition is less pronounced at the optimal pH. nih.gov Even under simulated Swiss cheese conditions (pH 5.4, 2.1% NaCl), P. freudenreichii is still capable of producing this compound, highlighting its robustness in this specific food matrix. nih.gov

General principles of fermentation optimization aim to maximize the metabolic flux towards the desired product. This involves ensuring an adequate supply of the precursor, in this case, leucine, and maintaining the microbial culture in a state of active and efficient metabolism. nih.govmdpi.comnumberanalytics.com For instance, in Clostridium thermocellum, the ratio of fermentation end products was shown to be dependent on the initial substrate concentration. nih.gov While not directly measuring this compound, this illustrates the principle that substrate loading is a critical variable. Similarly, studies on other organic acid fermentations have shown that controlling the organic loading rate can prevent the accumulation of inhibitory byproducts and steer the metabolic pathway towards the desired acid. nih.gov

Table 2: Influence of pH and NaCl on this compound Production by P. freudenreichii

| pH | NaCl Concentration | Relative Leucine Degradation (%) | Relative this compound Production (%) |

|---|---|---|---|

| 8.0 | 0% | 100 | 100 |

| 8.0 | 2% | High | High (Inhibition less pronounced) |

| 6.8 | 0% | Moderate | Moderate |

| 5.6 | 0% | Low | Low |

| 5.6 | 2% | 30 | 18 |

Data derived from studies on P. freudenreichii, showing that production increases markedly with pH. nih.gov Inhibition by NaCl is observed but is less severe at higher pH.

Role of this compound in Microbiome Dynamics

This compound, as a metabolic product of certain microbial communities, also plays a functional role in shaping the dynamics and influencing the host-microbe relationship, particularly within the mammalian gut.

Gut Microbiota Composition and this compound Production

The production of this compound in the colon is a marker of protein fermentation by the gut microbiota. biocrates.com Its concentration is influenced by dietary protein intake, the specific composition of the microbiota, and the availability of leucine. biocrates.com The primary bacterial genera responsible for this conversion in the gut include Bacteroides and Clostridium. nih.gov

Recent research has begun to uncover the broader physiological impact of gut-derived this compound. A study demonstrated that this compound can ameliorate influenza virus infection in mice, suggesting a role in the gut-lung axis. nih.govcncb.ac.cn The prophylactic administration of Prevotella copri, a bacterium that can contribute to this compound production, led to increased levels of the acid in the intestine and serum, which correlated with reduced pulmonary inflammation and preserved epithelial integrity. nih.govcncb.ac.cn

Furthermore, this compound has been shown to exert local effects on the intestinal lining. It can dampen host inflammatory responses by modulating protein SUMOylation in intestinal cells and promote the integrity of the intestinal epithelial barrier in the face of inflammatory stimuli. nih.gov However, elevated levels of fecal this compound have also been correlated with depression and increased cortisol levels, indicating a potential link to the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

In Vitro Studies on Microbial Metabolism of this compound

In vitro studies have been crucial for elucidating the biochemical pathways of this compound production. The primary pathway involves the catabolism of L-leucine. Using resting cells and cell extracts of Propionibacterium freudenreichii, researchers confirmed that the first step is a transamination reaction that converts L-leucine to α-ketoisocaproic acid. nih.gov This intermediate is then enzymatically converted to this compound. nih.gov This conversion is not instantaneous, with studies noting that the detection of this compound may require several hours of incubation. nih.gov

An in vitro fermentation model using mixed ruminal microorganisms further substantiated this metabolic link. frontiersin.org When different protein supplements were added to the fermentation medium, the amount of this compound produced was directly related to the leucine content of the supplement. frontiersin.org For example, when whey protein, which is rich in leucine, was used as a substrate, approximately 60% of the available leucine was converted to this compound within 24 hours. frontiersin.org This demonstrates a direct and quantifiable relationship between the amino acid precursor and the final acid product. The conversion is an oxidative deamination process. frontiersin.org

Bioconversion and Valorization of Waste Streams

The microbial capacity to produce this compound is being explored for the valorization of organic waste streams. Acidogenic fermentation, a stage of anaerobic digestion, can convert complex organic matter into valuable volatile fatty acids (VFAs), including this compound. researchgate.netmdpi.comnrel.gov This approach aligns with circular economy principles by transforming low-value waste into higher-value chemical precursors. frontiersin.org

Various waste streams, such as the organic fraction of municipal solid waste (OFMSW), food waste, and agricultural residues, serve as suitable feedstocks. procedia-esem.eunih.govberkeley.edu Studies on the anaerobic digestion of OFMSW have identified this compound as a component of the VFA mixture produced. procedia-esem.eu The composition of the final acid products can be influenced by operational parameters like pH and organic loading rate (OLR). For instance, in one study, a high OLR applied to a reactor treating OFMSW led to an increase in the proportion of this compound. procedia-esem.eu

Fermentation of food waste has also shown promise for VFA production. mdpi.com Research indicates that the type of inoculum (e.g., waste-activated sludge vs. anaerobic digester sludge) and its pretreatment can significantly impact the yield and profile of SCFAs. mdpi.com In a study comparing different food waste sources, the microbial community and operational conditions determined the final product, with some conditions favoring the production of acids like this compound from protein-rich components. researchgate.netyoutube.com Co-fermentation of different waste types is another strategy to optimize VFA production by balancing the nutrient profile of the feedstock. nih.gov

Table 3: this compound in VFA Production from Organic Waste

| Waste Stream | Process | Key Findings | Reference(s) |

|---|---|---|---|

| Organic Fraction of Municipal Solid Waste (OFMSW) | Anaerobic Digestion | This compound is a product; high OLR can increase its proportion. | procedia-esem.eu |

| Food Waste | Acidogenic Fermentation | Inoculum type and pretreatment affect SCFA yields, including this compound. | mdpi.com |

| Food Waste & High Salinity Food Waste | Co-fermentation | Produced a mixture of VFAs including acetic and valeric acids; pH control is crucial. | youtube.com |

Utilization of Food Residues for this compound Production

Food waste, particularly streams rich in protein, represents a promising and sustainable feedstock for the production of this compound. Anaerobic digestion (AD) is a widely used technology to convert organic waste into valuable products, including volatile fatty acids (VFAs). mdpi.comgavinpublishers.com The composition of the food waste is a critical factor; protein-rich materials can lead to the generation of ammonia (B1221849), which can inhibit methanogenesis but favor acidogenesis, the process that produces VFAs. mdpi.comusda.gov

The production of this compound specifically arises from the fermentation of leucine, an amino acid abundant in proteinaceous wastes like meat, dairy, and certain plant-based residues. researchgate.netresearchgate.net During anaerobic digestion, complex organic matter is first hydrolyzed and fermented by a consortium of microorganisms into simpler compounds, including amino acids. gavinpublishers.com Specific bacterial genera, such as Clostridium and Propionibacterium, are known to catabolize leucine to α-ketoisocaproic acid, which is then converted to this compound. nih.govnih.gov

Research has demonstrated a direct correlation between the protein content of the feedstock and the concentration of BCFAs in the fermentation output. In one in vitro fermentation model designed to simulate rumen protein degradation, the conversion of leucine to this compound was a key indicator of protein breakdown. For instance, when whey protein was used as a substrate, approximately 60% of the leucine was recovered as this compound after 24 hours of fermentation. frontiersin.org Similarly, with soybean meal, the conversion rate was around 50%. frontiersin.org This highlights that protein-rich food wastes are viable substrates for this compound production.

The table below summarizes findings on the conversion of branched-chain amino acids (BCAAs) from different protein sources into their corresponding branched-chain volatile fatty acids (BCVFAs) in an in vitro fermentation model.

| Protein Source | BCAA | Corresponding BCVFA | Conversion Rate (%) after 24h |

| Whey Protein | Leucine | This compound | ~62 |

| Soybean Meal | Leucine | This compound | ~50 |

| Yeast-Derived Microbial Protein | Leucine | This compound | <15 |

This table presents data synthesized from an in vitro study on ruminal protein degradability, indicating the potential of different protein sources for BCVFA production. frontiersin.org

Operational parameters of the anaerobic digestion process, such as pH, also significantly influence the product spectrum. While neutral to slightly alkaline pH is often optimal for methane (B114726) production, a more acidic environment can favor the accumulation of VFAs, including this compound. mdpi.com However, extreme acidification can inhibit the microbial consortia responsible for the fermentation. nih.gov

Engineering Microbial Systems for Enhanced this compound Synthesis

Metabolic engineering and synthetic biology offer powerful tools to develop microbial cell factories for the efficient production of this compound from simple sugars or other renewable feedstocks. nih.govnih.gov The general strategy involves creating a synthetic metabolic pathway that channels carbon flux towards the desired product while minimizing the formation of competing byproducts.

A common approach is to engineer workhorse microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae. researchgate.netescholarship.org The biosynthesis of this compound can be achieved by constructing a pathway that proceeds through 2-ketoisovalerate, a key intermediate in the valine biosynthesis pathway, or 2-ketoisocaproate, an intermediate in the leucine pathway.

One engineered pathway in E. coli involves a three-step conversion from a 2-ketoacid precursor:

Decarboxylation: A 2-ketoacid decarboxylase converts the 2-ketoacid (e.g., 2-ketoisocaproate) to its corresponding aldehyde (isovaleraldehyde).

Oxidation: An aldehyde dehydrogenase oxidizes the aldehyde to this compound. researchgate.net

To enhance production, several metabolic engineering strategies are employed:

Driving Carbon Flux: Overexpression of genes in the upstream pathway increases the pool of the 2-ketoacid precursor. For example, in E. coli, overexpressing enzymes of the L-valine synthesis pathway can lead to the accumulation of 2-ketoisovalerate. researchgate.netnih.govfrontiersin.orgnih.gov

Enzyme Screening: Identifying and expressing highly efficient 2-ketoacid decarboxylases and aldehyde dehydrogenases is crucial for the final conversion steps. researchgate.net

Blocking Competing Pathways: Deleting genes that divert precursors to other products (like other amino acids or alcohols) can significantly increase the yield of this compound. researchgate.netnih.gov For instance, deleting the gene leuA, which is involved in leucine synthesis, has been shown to promote 2-ketoisovalerate production. researchgate.netnih.gov

Redox Balancing: Optimizing the cellular redox state (NADH/NAD+ ratio) can improve the efficiency of the engineered pathway. nih.gov

In one study, a synthetic platform was constructed in E. coli for the production of isovalerate. By screening various aldehyde dehydrogenases, researchers could significantly influence the final product titer. researchgate.net

| Aldehyde Dehydrogenase Screened | Isovalerate Titer (mg/L) |

| AldB | ~150 |

| AldH | ~250 |

| KDHba | ~350 |

| PadA | ~50 |

This table shows the production levels of isovalerate in shake flask experiments using different aldehyde dehydrogenases in an engineered E. coli strain. researchgate.net

In yeast, such as Saccharomyces cerevisiae, pathways have been engineered to produce isovaleryl-CoA, a direct precursor that can be hydrolyzed to this compound. One approach involved the heterologous expression of the alternative isovaleryl-CoA biosynthetic (AIB) pathway from Myxococcus xanthus. escholarship.org

Enzymatic and Catalytic Synthesis of this compound Derivatives

While microbial fermentation is a key route to this compound itself, chemical and enzymatic catalysis are vital for converting it into its more widely used derivatives, particularly esters, which have applications as flavor and fragrance compounds.

Hydroalkoxycarbonylation Routes

Hydroalkoxycarbonylation is a powerful one-step method for synthesizing esters directly from olefins, carbon monoxide, and an alcohol. This route is particularly relevant for producing isovalerate esters from isobutylene (B52900), an inexpensive and readily available iso-olefin feedstock. researchgate.net The reaction is typically catalyzed by transition metal complexes, most notably those based on palladium or rhodium. nih.gov

The general reaction is as follows: Isobutylene + CO + R-OH → this compound ester (e.g., ethyl isovalerate)

In this process, a catalytic system, often a palladium complex with a phosphine (B1218219) ligand (e.g., PPh₃) and an acid co-catalyst (e.g., TsOH), facilitates the addition of a carbonyl group and an alkoxy group across the double bond of isobutylene. Studies have demonstrated the synthesis of various biologically active isovalerate esters using this method, including ethyl isovalerate and l-menthyl isovalerate (a component of the drug Validolum). researchgate.net

The yields of these reactions can be quite high, often ranging from 71% to 95% based on the converted alcohol, depending on the specific catalyst system and reaction conditions such as temperature and pressure.

| Ester Product | Alcohol Used | Catalyst System | Yield (%) |

| Ethyl isovalerate | Ethanol | Pd(Acac)₂-PPh₃-TsOH | 95 |

| l-Menthyl isovalerate | l-Menthol | Pd(Acac)₂-PPh₃-TsOH | 71 |

| This compound α-monoglyceride | Glycerin | Pd(Acac)₂-PPh₃-TsOH | 18.7 |

This table illustrates the synthesis of various isovalerate esters via isobutylene hydroalkoxycarbonylation with different alcohols.

Biocatalytic Approaches to Esterification

Enzymatic esterification offers a green and highly selective alternative to traditional chemical synthesis for producing flavor esters. researchgate.netresearchgate.net Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the most commonly used biocatalysts for this purpose. They can function in non-aqueous or micro-aqueous environments to catalyze the esterification of a carboxylic acid (like this compound) with an alcohol. frontiersin.orgdss.go.th

The synthesis of esters such as pentyl isovalerate (apple/pineapple flavor) and isoamyl isovalerate has been extensively studied using lipases from sources like Candida rugosa and immobilized lipases like Novozym® 435. nih.govnih.gov These "natural" flavor esters are highly valued in the food and beverage industry. researchgate.net

The efficiency of biocatalytic esterification is influenced by several factors:

Enzyme Source and Immobilization: Immobilizing the lipase (B570770) on a solid support can enhance its stability, activity, and reusability. nih.govnih.gov

Reaction Medium: While the reaction can be performed in organic solvents, solvent-free systems, where one of the substrates acts as the medium, are increasingly preferred for their green credentials. nih.govacs.org

Substrate Molarity and Ratio: The ratio of acid to alcohol can significantly affect the reaction equilibrium and final conversion rate. frontiersin.org

Temperature and Water Content: These parameters must be optimized to maximize enzyme activity while minimizing the reverse reaction (hydrolysis). dss.go.th

One study on the synthesis of pentyl valerate (B167501) found that immobilizing Candida rugosa lipase in microemulsion-based organogels resulted in a 2.5 to 5-fold increase in ester synthesis compared to the free enzyme. nih.gov Another study on the esterification of valeric acid using a biosilicified lipase under ultrasonic conditions achieved up to 90% conversion to ethyl valerate within 2 hours. frontiersin.org

| Lipase | Substrates | Product | Conversion/Yield | Reference |

| Candida rugosa (immobilized) | 1-Pentanol + Valeric Acid | Pentyl Valerate | 2.5-5 fold increase vs. free enzyme | nih.gov |

| Biosilicified Lipase | Valeric Acid + Ethanol | Ethyl Valerate | ~90% conversion in 2h | frontiersin.org |

| Rhizomucor miehei | Valeric Acid + n-Hexanol | Hexyl Valerate | High conversion | nih.gov |

This table summarizes results from different studies on the biocatalytic esterification of valeric/isovaleric acid.

Analytical Methodologies for Isovaleric Acid Detection and Quantification

Advanced Sample Preparation Strategies

Effective sample preparation is crucial for accurate and reliable quantification of isovaleric acid. The goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and prepare it for instrumental analysis.

Solid Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique particularly well-suited for volatile and semi-volatile compounds like this compound. asabe.orgresearchgate.net It combines extraction and pre-concentration into a single step. researchgate.net The technique uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample's headspace (headspace SPME) or directly immersed in a liquid sample (direct immersion SPME). tubitak.gov.tr

For volatile fatty acids, headspace SPME is commonly used. nih.gov The choice of fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS) fiber has been shown to be effective for extracting a broad range of volatile fatty acids, including this compound, from air and water samples. asabe.orgnih.gov After extraction, the analytes are thermally desorbed from the fiber directly into the injector of a gas chromatograph. nih.gov SPME is highly effective for trace-level analysis and has been successfully applied to determine this compound in complex matrices such as cheese, wastewater, and agricultural air samples. asabe.orgnih.govnih.gov For example, one method for analyzing cheese volatiles reported detection limits as low as 7 µg/kg using SPME coupled with GC. nih.gov

Derivatization is a chemical modification technique used to improve the analytical properties of a compound. For this compound, it is a critical step in many GC-MS and almost all LC-MS/MS methods to enhance detection and chromatographic performance. sci-hub.seprotocols.io

For GC-MS Analysis: The primary goals of derivatization are to increase volatility and thermal stability while improving chromatographic peak shape. Common reagents include:

Pentafluorobenzyl Bromide (PFBBr): This reagent converts carboxylic acids into their corresponding PFB esters, which are highly electron-capturing and thus yield excellent sensitivity with electron capture detection or mass spectrometry. nih.gov

Silylating Agents (e.g., MTBSTFA): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with the acidic proton of the carboxyl group to form a bulky, non-polar silyl (B83357) ester. sci-hub.se This derivative is more volatile and thermally stable, leading to better chromatographic separation. sci-hub.se

Chloroformates (e.g., Benzyl Chloroformate): These reagents react with acids in an aqueous system to form stable derivatives suitable for GC-MS analysis, with one study reporting detection limits in the low picogram range. bevital.no

For LC-MS/MS Analysis: Derivatization aims to improve retention on reversed-phase columns and increase ionization efficiency. The most common approach is:

3-Nitrophenylhydrazine (3-NPH): This is the most prevalent reagent for LC-MS analysis of short-chain fatty acids. unimi.itshimadzu.co.krprotocols.io It reacts with the carboxyl group of this compound in the presence of a carbodiimide (B86325) coupling agent (e.g., EDC) and a base like pyridine. unimi.itkuleuven.be The resulting derivative is less polar, allowing for better retention, and the nitrophenyl group facilitates high-sensitivity detection using electrospray ionization in negative mode. shimadzu.co.krprotocols.io

Cryogenic Trapping-Thermal Desorption (CT-TD)

Cryogenic trapping coupled with thermal desorption (CT-TD) is a sophisticated technique for the analysis of volatile fatty acids (VFAs) like this compound, particularly in gaseous samples. This method is advantageous for concentrating volatile analytes from a large volume of gas, thereby increasing detection sensitivity. The process involves passing a gas stream through a sorbent tube, which is maintained at a very low temperature. The low temperature facilitates the trapping of volatile compounds, including this compound, onto the sorbent material.

Following the trapping phase, the sorbent tube is rapidly heated in a thermal desorber. This process releases the trapped analytes as a concentrated plug of vapor into the carrier gas stream of a gas chromatograph (GC). The GC then separates the individual components of the vapor, and a detector, typically a mass spectrometer (MS), is used for identification and quantification. The use of GC-MS is recommended over flame ionization detection (FID) to avoid interference from other substances. researchgate.net

The choice of sorbent material is critical for the efficiency of the CT-TD method. Studies have evaluated various sorbents, with materials like Carbopack X showing high response factors for both VFAs and other volatile organic compounds (VOCs). koreascience.krresearchgate.net However, the analysis of VFAs using this technique can be challenging due to their high reactivity and potential for unstable recovery rates. researchgate.net Research has indicated that container sampling, such as with Tedlar bags, is not advisable for VFA analysis due to significant sorptive losses during sampling and storage. researchgate.net

One study compared the CT-TD method with an alkali absorption method for VFA analysis. The results showed that the concentration ratios determined by the two methods (TD/alkali absorption) ranged from 0.46 for valeric acid to 0.71 for this compound, suggesting that further optimization is needed to achieve stable analytical conditions. researchgate.net

For headspace analysis of volatile compounds, thermal desorption tubes with adsorbents like Tenax TA/Carbograph can be used to capture gas-phase samples. The analytes are then desorbed at high temperatures (e.g., 300°C) and analyzed by GC-MS, which can achieve detection limits in the parts-per-billion (ppb) range. creative-proteomics.com

Method Validation and Performance Metrics

Sensitivity, Specificity, and Reproducibility

The validation of analytical methods is crucial to ensure the reliability of this compound quantification. Key performance metrics include sensitivity (limit of detection and quantification), specificity (ability to differentiate the analyte from other compounds), and reproducibility (precision of the method).

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of an analytical method. For this compound and other short-chain fatty acids (SCFAs), various methods have demonstrated a wide range of sensitivities. For instance, a high-performance liquid chromatography with a photodiode array detector (HPLC-PDA) method reported an LOD of 0.0003 to 0.068 mM and an LOQ of 0.001 to 0.226 mM for several SCFAs. chromatographyonline.com Another HPLC-UV method for animal feed analysis showed LODs ranging from 11 to 8,026 µg/kg and LOQs from 40 to 26,755 µg/kg. longdom.orgsemanticscholar.org In the analysis of air samples using thermal desorption GC-MS, a detection limit of 0.5 ppb has been achieved for this compound. creative-proteomics.com Advanced techniques like LC-MS/MS can reach detection limits as low as 1 ng/mL. creative-proteomics.com

Specificity: Specificity is particularly important due to the presence of structurally similar isomers, such as isobutyric acid. creative-proteomics.com High-resolution LC-MS/MS methods can separate isomers using specialized columns and gradient elution. creative-proteomics.com Confirmation is achieved through MS/MS fragmentation patterns, which provide a dual-layer of specificity to eliminate cross-reactivity. creative-proteomics.com However, in some cases, unresolved interferences can be a challenge. For example, a comparison between LC-MS and GC-MS methods for serum analysis revealed that interferences visible and resolved in LC-MS were unresolved in GC-MS, leading to elevated concentrations of this compound with the GC method. d-nb.info In the context of newborn screening for isovaleric aciduria, machine learning methods have been applied to improve specificity and reduce false-positive rates by analyzing metabolite profiles, including isovalerylcarnitine (B1198194) and tryptophan. nih.govresearchgate.net

Reproducibility: Reproducibility, or precision, is typically assessed by determining the relative standard deviation (RSD) of repeated measurements. An LC-MS method for SCFA profiling in bovine milk and serum demonstrated satisfactory reproducibility with RSD values below 7% for most analytes. mdpi.com Similarly, an HPLC-UV method for animal feed reported intraday and interday peak area variations of less than 5.3%. longdom.orgsemanticscholar.org For methods involving derivatization followed by GC-MS, intra- and inter-day precision with RSDs under 10% have been achieved. nih.gov Strict quality control procedures can ensure inter-batch variability remains below 10%. creative-proteomics.com

Interactive Data Table: Performance Metrics of Analytical Methods for this compound

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (RSD) | Reference |

| HPLC-PDA | Fermentation Broth | 0.0003–0.068 mM | 0.001–0.226 mM | Not Specified | chromatographyonline.com |

| HPLC-UV | Animal Feed | 11–8,026 µg/kg | 40–26,755 µg/kg | <5.3% | longdom.orgsemanticscholar.org |

| TD-GC-MS | Air | 0.5 ppb | Not Specified | Not Specified | creative-proteomics.com |

| LC-MS/MS | Biological Samples | As low as 1 ng/mL | Not Specified | <5% (CV) | creative-proteomics.com |

| LC-MS | Bovine Milk & Serum | Not Specified | Not Specified | <7% | mdpi.com |

| GC-MS (with derivatization) | Biological Samples | Not Specified | Not Specified | <10% | nih.gov |

Application in Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex matrices such as biological fluids and environmental samples presents significant analytical challenges due to the presence of interfering substances. csic.es Various sample preparation and analytical techniques are employed to overcome these challenges and ensure reliable results.

Biological Matrices: this compound is quantified in a range of biological samples, including serum, plasma, feces, and tissues. creative-proteomics.commdpi.com In newborn screening for isovaleric aciduria, dried blood spots are analyzed, where elevated levels of isovalerylcarnitine (a derivative of this compound) are indicative of the disorder. nih.govresearchgate.net For serum and milk analysis, methods often involve a derivatization step followed by LC-MS or GC-MS to enhance sensitivity and chromatographic performance. mdpi.com A study on bovine milk and serum reported recovery rates of 84-115% for most SCFAs after spiking at two different concentrations. mdpi.com In fecal samples, where SCFA concentrations are typically higher, extraction procedures are optimized to handle the complex matrix. nih.govcsic.es

Environmental Matrices: In environmental analysis, this compound is measured in soil, water, and air samples to assess microbial activity and pollution. creative-proteomics.comsocotec.co.uk For water and soil samples, direct injection or extraction methods followed by GC-FID or GC-MS are common. socotec.co.uk For air analysis, as previously discussed, thermal desorption techniques are utilized to concentrate the analyte before GC-MS analysis. creative-proteomics.com The analysis of VFAs in environmental samples can be complicated by their high reactivity. researchgate.net

Advanced sample preparation techniques are often necessary to minimize matrix effects and improve the accuracy of quantification. creative-proteomics.com These can include matrix-specific pretreatment protocols to isolate this compound from interfering compounds. creative-proteomics.com The choice of analytical method and sample preparation technique is highly dependent on the specific matrix and the required sensitivity of the analysis.

Interactive Data Table: Analysis of this compound in Various Matrices

| Matrix | Analytical Method | Key Findings/Considerations | Reference |

| Bovine Milk & Serum | LC-MS | Satisfactory reproducibility (RSD <7%) and recovery (84-115%). mdpi.com | mdpi.com |

| Human Serum | LC-MS/MS, GC-MS | LC-MS showed better resolution of interferences compared to GC-MS. d-nb.info | d-nb.info |

| Newborn Dried Blood Spots | Tandem Mass Spectrometry, Machine Learning | Machine learning improves specificity and reduces false positives for isovaleric aciduria screening. nih.govresearchgate.net | nih.govresearchgate.net |

| Animal Feed | HPLC-UV | Method demonstrated good linearity, sensitivity, and accuracy for routine analysis. longdom.orgsemanticscholar.org | longdom.orgsemanticscholar.org |

| Fecal Samples | GC-MS | Requires robust extraction procedures to handle the complex matrix. nih.govcsic.es | nih.govcsic.es |

| Soil, Water, Air | GC-FID, TD-GC-MS | Methods developed for reliable determination without complex derivatization. creative-proteomics.comsocotec.co.uk | creative-proteomics.comsocotec.co.uk |

Environmental and Ecological Significance of Isovaleric Acid

Isovaleric Acid as a Volatile Organic Compound (VOC)

This compound is classified as a Volatile Organic Compound (VOC), a group of carbon-based chemicals that easily evaporate at room temperature. owlstonemedical.com As a VOC, it is released into the atmosphere from both natural and anthropogenic sources, where it participates in various chemical and physical processes.

A significant environmental source of this compound is the anaerobic decomposition of organic matter, particularly animal manure. xdomain.jp In agricultural settings, the breakdown of amino acids in livestock waste by microorganisms leads to the emission of a variety of VOCs, with this compound being a prominent contributor to odor. frontiersin.org

Research on emissions from cattle manure has quantified the role of this compound. One study found that this compound, butyric acid, and 4-methylphenol were major contributors to the total measured odor activity values, accounting for 28.9%, 18.0%, and 17.7%, respectively. biocrates.comnih.gov Another study on cattle manure from animals fed a diet with 30% wet distillers grains identified volatile sulfur compounds, this compound, and butyric acid as the primary odorants, contributing 43.4%, 14.0%, and 13.9% of the total odor activity value, respectively. frontiersin.orgchemicalbook.com The emission rates can be influenced by several factors, including the animal's diet, the method of manure application to land (surface application versus incorporation), and soil moisture content. nih.gov For instance, the largest emissions of volatile fatty acids like this compound were observed from surface-applied manure under dry soil conditions. nih.gov Similarly, studies on swine manure have also identified this compound as a key odorous compound, with treatments aimed at mitigating emissions showing significant reductions in its release. mdpi.com

| Compound | Contribution to Total Odor Activity Value (OAV) - Study 1 biocrates.comnih.gov | Contribution to Total Odor Activity Value (OAV) - Study 2 chemicalbook.com |

| This compound | 28.9% | 14.0% |

| Butyric acid | 18.0% | 13.9% |

| 4-methylphenol | 17.7% | Not specified |

| Volatile sulfur compounds | Not specified | 43.4% |

| Valeric acid | 5.85% | Not specified |

| Propanoic acid | 2.09% | Not specified |

| Isobutyric acid | 2.06% | Not specified |

| Indole | 4.52% | Not specified |

| Dimethyl trisulfide | 8.68% | Included in Volatile sulfur compounds |

| Dimethyl disulfide | 3.28% | Included in Volatile sulfur compounds |

Once emitted into the atmosphere, the fate of this compound is governed by atmospheric chemical and physical processes. Given its vapor pressure, this compound is expected to exist almost exclusively as a vapor in the ambient atmosphere. nih.gov In this gaseous phase, its primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this reaction is approximately 3.9 days. nih.gov This indicates that this compound can persist in the atmosphere for several days, allowing for potential transport from its source. The acid-base behavior of short-chain fatty acids at aqueous interfaces, such as on the surface of cloud droplets and aerosols, is also a critical factor in their atmospheric lifecycle, influencing processes like cloud formation. diva-portal.org

Interkingdom Signaling in Plant-Microbe Interactions

Volatile organic compounds, including this compound, serve as crucial signaling molecules in the complex communication networks between different biological kingdoms, particularly between soil microbes and plants. nih.gov This chemical dialogue in the rhizosphere, the soil region directly influenced by root secretions, can profoundly affect plant health and development. nih.gov

Research has demonstrated that this compound produced by soil bacteria can act as a significant plant growth regulator. nih.govnih.gov In a model system using Arabidopsis thaliana seedlings and the soil bacterium Bacillus atrophaeus, scientists identified this compound as a key bacterial volatile organic compound (BVOC) responsible for inhibiting plant growth. nih.govnih.gov The study showed that volatile compounds released from the Bacillus culture interfered with the normal growth of the Arabidopsis seedlings, specifically inhibiting the elongation of the primary root. nih.govdiva-portal.org This finding highlights that while some BVOCs from plant growth-promoting rhizobacteria (PGPR) can enhance plant growth, others, like this compound from certain bacteria, can have a negative impact. nih.gov The production of this compound is not limited to Bacillus, as it is an intermediate in the degradation pathway of the branched-chain amino acid leucine (B10760876), a process that occurs in a wide array of microbial species. frontiersin.orgnih.gov This suggests that this form of plant-microbe interaction could be widespread in various soil environments. nih.gov

The precise molecular mechanisms through which plants perceive and respond to bacterial this compound are still largely under investigation. nih.gov However, studies have begun to shed light on the structural requirements for its biological activity. Research comparing this compound to its structural analogs revealed that the acidic functional group and the carbon chain structure are critical for its growth-inhibiting effects on plants. nih.gov For example, its structural analog (S)-(+)-2-methylbutyric acid also showed significant growth-inhibiting activity, whereas other related compounds had reduced effects. nih.gov

While a specific plant receptor for this compound has not yet been identified, the response is part of a broader phenomenon of interkingdom signaling where plants perceive microbial signals and trigger downstream physiological changes. nih.govresearchgate.net This communication relies on the plant's ability to recognize specific chemical cues from its environment and initiate a response pathway, which in the case of this compound, leads to altered growth patterns. researchgate.net The signaling pathways for other plant hormones like jasmonic acid and salicylic (B10762653) acid are known to be involved in plant responses to microbes, but the specific pathway for this compound remains an area for further research. researchgate.net

Ecosystem Cycling of this compound

This compound is an active component in the biogeochemical cycling of nutrients within various ecosystems. Its production and degradation are primarily driven by microbial activity, linking it to the carbon and nitrogen cycles.

In anaerobic environments, such as waterlogged soils, sediments, and the digestive tracts of ruminants, this compound is a key intermediate in the decomposition of organic matter. xdomain.jpnih.gov Specifically, it is produced during the fermentation of proteins and the breakdown of branched-chain amino acids like leucine by various bacteria, including Clostridium species. xdomain.jpfrontiersin.org Its accumulation in soil can be influenced by the type of organic material present; for example, the addition of protein-rich green manure to soil leads to a more prominent accumulation of this compound compared to the addition of carbon-rich rice straw. xdomain.jp

Biochemical Implications of Isovaleric Acid in Specific Biological Systems

Metabolic Derangements Associated with Isovaleryl-CoA Dehydrogenase Deficiency

Isovaleric acidemia (IVA) is an autosomal recessive metabolic disorder that disrupts the normal metabolism of the branched-chain amino acid leucine (B10760876). wikipedia.orgthemedicalbiochemistrypage.org It is considered a classic organic acidemia, resulting from the deficient activity of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). themedicalbiochemistrypage.orgrarediseases.orgnih.gov This enzyme is critical for the third step in the catabolism of leucine. wikipedia.orgnih.gov A deficiency in IVD leads to the accumulation of isovaleric acid and its derivatives to toxic levels, which can damage the brain and nervous system. wikipedia.orgmedlineplus.gov The clinical presentation is variable, ranging from a severe, acute neonatal form to a chronic, intermittent form that may appear later in childhood. rarediseases.orgmedlink.comnih.gov A characteristic sign of an acute episode is a distinctive odor of "sweaty feet," caused by the buildup of this compound. wikipedia.orgthemedicalbiochemistrypage.orgrarediseases.org

The breakdown of the essential amino acid leucine involves a mitochondrial pathway, with the enzyme isovaleryl-CoA dehydrogenase (IVD) catalyzing the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. nih.govoup.comwikipedia.org In individuals with IVD deficiency, this conversion is blocked. oup.com This enzymatic blockage leads to the primary accumulation of the substrate, isovaleryl-CoA, in the mitochondria. uva.nl

The elevated concentrations of isovaleryl-CoA drive the formation of various secondary metabolites as the body attempts to detoxify and excrete the excess compound. uva.nl Key detoxification pathways include:

Conjugation with Glycine (B1666218): Isovaleryl-CoA is conjugated with glycine by the enzyme glycine N-acylase to form N-isovalerylglycine (IVG). oup.com This is a major detoxification route, and massive amounts of IVG are subsequently excreted in the urine. oup.com

Conjugation with Carnitine: Isovaleryl-CoA is also conjugated with carnitine to form isovalerylcarnitine (B1198194) (C5). oup.com This conjugate is detectable in blood and urine. oup.com

Hydrolysis and Hydroxylation: Isovaleryl-CoA can be hydrolyzed to free this compound, which is responsible for the characteristic "sweaty feet" odor. themedicalbiochemistrypage.orgrarediseases.org This free acid can then undergo further metabolism. For instance, ω-1 hydroxylation of this compound forms 3-hydroxythis compound. oup.com

During periods of metabolic stress, such as infections or increased protein intake, the body's capacity to conjugate isovaleryl-CoA is overwhelmed, leading to a sharp increase in this compound and its derivatives. themedicalbiochemistrypage.orguva.nl

The diagnosis of isovaleric acidemia relies on identifying the characteristic profile of accumulated metabolites in blood and urine. medlink.com Newborn screening programs widely use tandem mass spectrometry (MS/MS) to detect the primary marker in dried blood spots. nih.govnih.gov

Key diagnostic markers include:

Elevated Isovalerylcarnitine (C5) in Blood: This is the primary marker used in newborn screening. nih.govnih.gov A significantly elevated level of C5 acylcarnitine in a dried blood spot prompts further investigation. hrsa.gov However, C5 elevation is not exclusively specific to IVA, as it can also indicate 2-methylbutyryl-CoA dehydrogenase deficiency or be caused by the use of antibiotics containing pivalic acid. nih.govorpha.net

Elevated N-Isovalerylglycine (IVG) in Urine: The presence of large amounts of IVG in urine is considered a pathognomonic and confirmatory finding for IVA. medlink.comoup.comwvdhhr.org

Presence of 3-Hydroxythis compound in Urine: This metabolite is also typically elevated, particularly during acute metabolic episodes. oup.comnih.govorpha.net

The following table summarizes the primary biochemical markers used for the detection of Isovaleryl-CoA Dehydrogenase Deficiency.

| Marker | Sample Type | Significance |

| Isovalerylcarnitine (C5) | Dried Blood Spot / Plasma | Primary screening marker; significantly elevated. nih.govnih.gov |

| N-Isovalerylglycine (IVG) | Urine | Confirmatory diagnostic marker; massively increased excretion. medlink.comoup.com |

| 3-Hydroxythis compound | Urine | Secondary marker; elevated during metabolic decompensation. oup.comorpha.net |

| This compound | Plasma / Urine | Source of "sweaty feet" odor; elevated during acute crises. rarediseases.orgmedlineplus.gov |

Modulation of Cellular and Organismal Metabolic Pathways

Beyond its role in the pathology of a specific genetic disorder, this compound, as a branched-chain short-chain fatty acid (BCFA), participates in the modulation of broader metabolic pathways in various biological systems. biocrates.comnih.gov

Research in primary adipocytes has demonstrated that this compound can influence key aspects of energy metabolism. nih.govnih.gov Studies have shown that this compound inhibits both basal and insulin-stimulated lipogenesis, which is the process of synthesizing fatty acids from other molecules. nih.gov Furthermore, it has been found to inhibit cAMP-mediated lipolysis, the breakdown of fats. nih.gov

Regarding glucose metabolism, the effects appear more complex. In one study using primary rat adipocytes, high concentrations of this compound were observed to inhibit basal glucose uptake, while no significant effect was seen on insulin-stimulated glucose uptake. nih.gov These findings suggest that this compound, as a BCFA, plays a role in regulating energy homeostasis in fat cells, potentially contributing to improved insulin (B600854) sensitivity in states of disturbed metabolism. researchgate.net

The table below details the observed effects of this compound on metabolic processes in adipocytes based on experimental findings.

| Metabolic Process | Condition | Effect of this compound |

| Lipogenesis | Basal | Inhibition. nih.gov |

| Lipogenesis | Insulin-Stimulated | Inhibition. nih.gov |

| Lipolysis | cAMP-Mediated | Inhibition. nih.gov |

| Glucose Uptake | Basal | Inhibition (at high concentrations). nih.gov |

| Glucose Uptake | Insulin-Stimulated | No significant effect. nih.gov |

In the digestive systems of animals, particularly ruminants and swine, this compound is one of several branched-chain volatile fatty acids (BCVFAs), also known as isoacids, produced by the microbial fermentation of branched-chain amino acids like leucine. nih.gov These isoacids are crucial for the health and growth of ruminal fiber-degrading bacteria. nih.gov

In ruminants such as cattle and yaks, dietary supplementation with this compound has been shown to improve ruminal fermentation and the digestibility of feed, particularly organic matter and fiber. nih.govnih.gov It appears to stimulate digestive microorganisms in a dose-dependent manner. nih.gov The addition of isoacids can lead to an increase in the total concentration of volatile fatty acids in the rumen, which are the main energy source for the animal. nih.govoup.com

Interactions with Neural Pathways

The accumulation of this compound and its related metabolites, as seen in isovaleric acidemia, is neurotoxic. wikipedia.orguva.nl During acute metabolic crises, the buildup of these compounds can lead to severe neurological damage. medlineplus.govnih.gov The lethargy, seizures, and coma associated with acute episodes are direct consequences of this neurotoxicity. rarediseases.orgnih.govnewenglandconsortium.org

The precise mechanisms of neurotoxicity are multifaceted. Isovaleryl-CoA itself has been implicated in the inhibition of key enzymes. One significant secondary effect is the development of hyperammonemia, or elevated ammonia (B1221849) levels. uva.nlnewenglandconsortium.org This is thought to occur because accumulating isovaleryl-CoA inhibits N-acetylglutamate synthase, a crucial enzyme in the urea (B33335) cycle responsible for ammonia detoxification. uva.nl The resulting impairment of the urea cycle leads to a buildup of ammonia, which is a potent neurotoxin. uva.nl

Biochemical Interplay in the Gut-Brain Axis